Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the condensation of 2-methoxyaniline with 6-methoxy-3-formylquinoline, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar in structure but with an indole core instead of a quinoline core.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Contains a chromone core and exhibits different biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the core structure.
Uniqueness
Ethyl 6-methoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 6-methoxy-4-(2-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-20(23)15-12-21-16-10-9-13(24-2)11-14(16)19(15)22-17-7-5-6-8-18(17)25-3/h5-12H,4H2,1-3H3,(H,21,22) |
InChI Key |
CGBSLOQNRCUVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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